molecular formula C16H17NO2 B5752008 N-(2-hydroxy-4-methylphenyl)-3-phenylpropanamide

N-(2-hydroxy-4-methylphenyl)-3-phenylpropanamide

Cat. No.: B5752008
M. Wt: 255.31 g/mol
InChI Key: MMHSNPOJFOPQKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-hydroxy-4-methylphenyl)-3-phenylpropanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a hydroxy group and a methyl group on the phenyl ring, as well as a phenylpropanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-4-methylphenyl)-3-phenylpropanamide can be achieved through several synthetic routes. One common method involves the reaction of 2-hydroxy-4-methylbenzoic acid with 3-phenylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-4-methylphenyl)-3-phenylpropanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups like halides or alkyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of 2-oxo-4-methylphenyl-3-phenylpropanamide.

    Reduction: Formation of N-(2-hydroxy-4-methylphenyl)-3-phenylpropanamine.

    Substitution: Formation of this compound derivatives with various substituents.

Scientific Research Applications

N-(2-hydroxy-4-methylphenyl)-3-phenylpropanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-4-methylphenyl)-3-phenylpropanamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The anti-inflammatory effects could be due to the inhibition of pro-inflammatory cytokines or signaling pathways.

Comparison with Similar Compounds

N-(2-hydroxy-4-methylphenyl)-3-phenylpropanamide can be compared with other similar compounds, such as:

    N-(2-hydroxy-4-methylphenyl)acetamide: Similar structure but with an acetamide group instead of a propanamide group.

    N-(2-hydroxy-4-methylphenyl)benzoamide: Contains a benzoamide group, leading to different chemical and biological properties.

    N-(2-hydroxy-4-methylphenyl)-3-phenylbutanamide: Has an additional carbon in the alkyl chain, which may affect its reactivity and applications.

The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties that distinguish it from other related compounds.

Properties

IUPAC Name

N-(2-hydroxy-4-methylphenyl)-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2/c1-12-7-9-14(15(18)11-12)17-16(19)10-8-13-5-3-2-4-6-13/h2-7,9,11,18H,8,10H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMHSNPOJFOPQKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CCC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.